N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide
Description
This compound belongs to the benzoxazepin class, characterized by a seven-membered heterocyclic ring fused to a benzene moiety. The structure includes a 5-allyl group on the benzoxazepin core and a 2,3-dimethoxybenzamide substituent at position 7. Though detailed experimental data (e.g., solubility, biological activity) are unavailable in the provided evidence, structural analogs offer insights into comparative trends .
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-6-12-25-17-13-15(10-11-18(17)30-14-23(2,3)22(25)27)24-21(26)16-8-7-9-19(28-4)20(16)29-5/h6-11,13H,1,12,14H2,2-5H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZFGISXFWAMCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide is a synthetic compound with potential therapeutic applications. Its structure suggests it may interact with biological systems in various ways. This article reviews its biological activity based on available research findings and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C25H32N2O4S |
| Molecular Weight | 456.6 g/mol |
| Purity | ≥ 95% |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that it may act as an inhibitor of certain enzymes involved in steroid metabolism. Specifically, it has been evaluated for its inhibitory effects on 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) , an enzyme critical in the conversion of androstenedione to testosterone, which is relevant in the context of prostate cancer treatment.
In Vitro Studies
In vitro assays have demonstrated that N-(5-allyl-3,3-dimethyl-4-oxo) compounds exhibit significant inhibitory activity against 17β-HSD3. For instance:
- IC50 Values : The most potent analogs have shown IC50 values in the nanomolar range (e.g., 700 nM for a related compound) . This suggests a strong affinity for the target enzyme.
Case Studies and Research Findings
- Prostate Cancer Research : A study focused on synthesizing inhibitors for 17β-HSD3 reported that several analogs of this compound exhibited promising results in reducing testosterone levels in vitro. The reduction of testosterone is crucial for managing hormone-sensitive cancers such as prostate cancer .
- Molecular Docking Studies : Molecular docking simulations have indicated that N-(5-allyl) derivatives can effectively bind to the active site of 17β-HSD3. This binding may inhibit the enzyme's activity and consequently reduce dihydrotestosterone (DHT) levels .
Anticancer Activity
The compound has been explored for its anticancer properties due to its ability to modulate steroid hormone levels. In particular:
- Mechanism : By inhibiting 17β-HSD3, it potentially lowers DHT levels that are associated with prostate cancer progression.
Other Biological Activities
Research has suggested additional biological activities such as:
- Anti-inflammatory Effects : Some derivatives have shown potential anti-inflammatory properties through modulation of inflammatory cytokines .
Summary of Findings
The following table summarizes key findings from various studies regarding the biological activity of N-(5-allyl-3,3-dimethyl-4-oxo) compounds:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's efficacy as an anticancer agent. For instance, novel analogues based on similar structures have shown promising results against triple-negative breast cancer (TNBC) cell lines. These studies emphasize the importance of structural modifications in enhancing cytotoxicity. In one study, compounds derived from chrysin and PAC-1 hybrid analogues demonstrated significant antiproliferative effects with IC50 values indicating potent activity against MDA-MB-231 cells .
Table 1: Antiproliferative Efficacy of Related Compounds
| Compound | Structure | IC50 (µM) |
|---|---|---|
| 4a | - | 6.8 ± 2.76 |
| 4g | - | 5.98 ± 2.25 |
| 4i | - | 9.40 ± 1.45 |
| Doxorubicin | - | 0.2 ± 0.1 |
The mechanism of action involves inducing apoptosis and cell cycle arrest at the G2 phase in cancer cells, which is crucial for developing effective cancer therapies .
Anti-inflammatory Properties
Compounds similar to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide have been investigated for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes these compounds valuable in treating conditions like arthritis and other inflammatory diseases .
Mechanistic Studies
Mechanistic studies reveal that the compound may act on various biological targets, including specific receptors involved in apoptosis pathways. The activation of intrinsic apoptotic pathways has been noted as a key mechanism through which these compounds exert their anticancer effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the compound's efficacy. Modifications to the benzene ring and other structural components have shown to significantly affect the biological activity of related compounds .
Table 2: Summary of Structural Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Hydroxyl group addition at C-4 | Increased cytotoxicity |
| Methylation of hydroxyl groups | Decreased efficacy |
| Addition of nitro group | Maintained efficacy |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Inferred molecular weight based on structural similarity to .
Key Comparisons:
Substituent Position and Type on Benzamide Ring: Electron-Donating vs. In contrast, the 3,4-difluoro group () is electron-withdrawing, which may alter binding interactions in biological systems . Steric and Lipophilic Effects: Diethoxy substituents () increase molecular weight (438.5 vs. 410.5 for dimethoxy analogs) and lipophilicity compared to methoxy groups.
R Group on Benzoxazepin Core :
- Allyl vs. Ethyl : The allyl group (C3H5) in the target and analogs (Evidences 3–5) introduces a double bond, increasing conformational flexibility compared to the ethyl group (C2H5) in . This could influence molecular packing in crystalline states or interactions with biological targets .
Molecular Weight Trends: Ethyl-substituted compounds () exhibit lower molecular weights (402.4) due to reduced side-chain complexity. Allyl derivatives with diethoxybenzamide () show the highest molecular weight (438.5), while mono-methoxy substitution () results in the lowest (380.4) .
Research Implications and Limitations
- Data Gaps : The absence of experimental data (e.g., solubility, bioactivity) limits functional comparisons. Further studies are needed to correlate structural differences with physicochemical or pharmacological properties.
Q & A
Basic: Synthetic Routes and Optimization
Q: What are the key synthetic strategies for constructing the benzo[b][1,4]oxazepine core in this compound, and how can reaction conditions be optimized for yield? A: The benzo[b][1,4]oxazepine scaffold is typically synthesized via cyclization of precursor amines or hydroxylamines with appropriate carbonyl derivatives. For example, reductive cyclization using palladium catalysts (e.g., Pd/C) under hydrogen atmosphere has been effective for similar heterocycles . Optimization involves solvent selection (e.g., DMF or acetonitrile), temperature control (20–125°C), and catalysts like DBU to enhance ring-closure efficiency. Evidence from analogous compounds shows yields up to 96% when using coupling agents such as EDC/HOBt .
Basic: Structural Confirmation Techniques
Q: Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound? A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for verifying the allyl, dimethyl, and methoxy substituents. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight. Single-crystal X-ray diffraction provides unambiguous proof of stereochemistry and ring conformation, as demonstrated in studies of related benzodiazepine analogs .
Advanced: Mechanistic Insights into Reactivity
Q: How does the allyl substituent at position 5 influence the compound’s reactivity in further functionalization? A: The allyl group introduces steric hindrance and electronic effects, impacting nucleophilic attack or electrophilic substitution. For instance, allyl-protected amines in similar oxazepines show regioselectivity in alkylation reactions. Computational studies (DFT) can predict sites of reactivity, while experimental validation via halogenation or cross-coupling (e.g., Suzuki-Miyaura) tests these hypotheses .
Advanced: Handling Data Contradictions in Bioactivity Studies
Q: How should researchers address discrepancies in reported biological activity data for this compound? A: Contradictions may arise from assay conditions (e.g., cell lines, incubation times) or impurities. Rigorous purity analysis (HPLC ≥95%) and standardized assays (e.g., IC50 under controlled pH/temperature) are critical. Cross-referencing with structurally similar compounds (e.g., 3,4-dimethoxybenzamide derivatives) helps isolate structure-activity relationships (SAR) from methodological variability .
Advanced: Analytical Challenges in Impurity Profiling
Q: What advanced chromatographic techniques are recommended for identifying and quantifying synthetic byproducts? A: High-Performance Liquid Chromatography (HPLC) with UV/Vis or MS detection is standard. For polar impurities, HILIC (Hydrophilic Interaction Chromatography) provides better resolution. Mass-guided purification (LC-MS) isolates trace byproducts, while GC-MS detects volatile degradation products. Method validation per ICH guidelines ensures reproducibility .
Advanced: Stability Under Physiological Conditions
Q: How can the hydrolytic stability of the oxazepine ring be assessed for in vitro assays? A: Accelerated stability studies in buffered solutions (pH 1.2–7.4) at 37°C simulate physiological conditions. Sampling at intervals (0–48 hrs) with LC-MS monitors ring-opening or oxidation. The allyl group may enhance stability via steric protection, as seen in related N-allyl heterocycles .
Basic: Safety and Hazard Mitigation
Q: What safety protocols are essential when handling this compound in the laboratory? A: Conduct a thorough hazard analysis (e.g., reactivity of allyl groups, dust explosivity). Use PPE (gloves, goggles), fume hoods for weighing, and inert atmospheres (N2/Ar) for moisture-sensitive steps. Waste disposal must follow local regulations for amides and heterocycles .
Advanced: Computational Modeling for SAR Exploration
Q: How can molecular docking and QSAR models guide the design of derivatives with improved target affinity? A: Docking studies (e.g., AutoDock Vina) predict binding modes to targets like kinases or GPCRs. QSAR models using descriptors (logP, polar surface area) correlate structural features (e.g., methoxy vs. ethoxy groups) with activity. Validation via synthesis and testing of prioritized derivatives refines predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
